In-Depth Technical Guide: 2-(3-Methyl-2-pyrazinyl)-2-propanol
In-Depth Technical Guide: 2-(3-Methyl-2-pyrazinyl)-2-propanol
This technical guide provides a comprehensive overview of 2-(3-Methyl-2-pyrazinyl)-2-propanol, a heterocyclic alcohol of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Properties
2-(3-Methyl-2-pyrazinyl)-2-propanol is a substituted pyrazine derivative. The central pyrazine ring, a nitrogen-containing aromatic heterocycle, is a common scaffold in pharmacologically active compounds.
Physicochemical Data
The key physicochemical properties of 2-(3-Methyl-2-pyrazinyl)-2-propanol are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 41110-31-0 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | 2-(3-methylpyrazin-2-yl)propan-2-ol | [1] |
| Melting Point | 98–102°C | [1] |
| Boiling Point | Estimated 285–290°C at 760 mmHg | [1] |
| InChI | InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrazine-H), 4.20 (m, 1H, -CH(OH)-), 2.55 (s, 3H, -CH₃) | [1] |
| IR (KBr) | 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch) | [1] |
Synthesis
The primary synthetic route to 2-(3-Methyl-2-pyrazinyl)-2-propanol is through a Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl group on the pyrazine scaffold.
Experimental Protocol: Grignard Reaction
The following is a representative experimental protocol for the synthesis of 2-(3-methylpyrazin-2-yl)propan-2-ol. This protocol is based on general procedures for Grignard reactions with pyrazine derivatives and may require optimization.
Materials:
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2-Acetyl-3-methylpyrazine
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Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
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Reactant Addition: Dissolve 2-acetyl-3-methylpyrazine in anhydrous diethyl ether or THF and add it to the reaction flask.
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Grignard Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the pyrazine derivative.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
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Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 2-(3-Methyl-2-pyrazinyl)-2-propanol can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.
Antimicrobial Activity
Derivatives of pyrazine have shown potential as antimicrobial agents. While a specific experimental protocol for evaluating the antimicrobial activity of 2-(3-Methyl-2-pyrazinyl)-2-propanol is not available, a general approach based on established methods is provided below.
General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
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Microorganism Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
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Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition
The pyrazine scaffold is present in numerous kinase inhibitors. The potential of 2-(3-Methyl-2-pyrazinyl)-2-propanol as a kinase inhibitor would typically be evaluated through in vitro kinase assays.
Visualization
Chemical Structure
Caption: Chemical structure of 2-(3-Methyl-2-pyrazinyl)-2-propanol.




